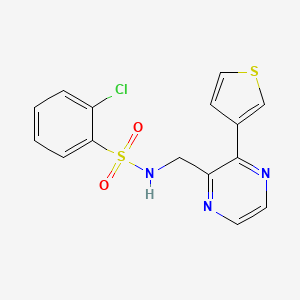

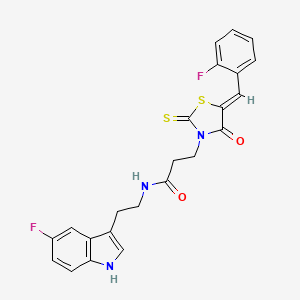

![molecular formula C19H20N4 B2613711 1-(Cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 328113-18-4](/img/structure/B2613711.png)

1-(Cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(Cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile” is a unique chemical with the linear formula C21H24N4 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of this compound is based on the benzimidazole nucleus, which is a constituent of many bioactive heterocyclic compounds . The benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available literature, benzimidazole derivatives in general have been studied for their diverse chemical reactions .Aplicaciones Científicas De Investigación

Antimycobacterial Activity

Researchers have synthesized novel heterocyclic compounds displaying significant antimycobacterial properties. For example, derivatives of 1,2,4-oxadiazole-pyranopyridine/chromene hybrids exhibited enhanced activity against Mycobacterium tuberculosis H37Rv, surpassing standard antitubercular drugs like isoniazid, ciprofloxacin, and ethambutol in efficacy (R. Ranjith Kumar et al., 2011).

Synthetic Methodologies

An efficient three-component synthesis route for benzimidazo[1,2-a]quinoline-6-carbonitriles was developed, highlighting a versatile approach for constructing complex heterocyclic frameworks from simple precursors (M. Adib et al., 2016). Another study demonstrated the synthesis of 6-amino-2-bromo-4-hydroxynicotinaldehyde derivatives, showcasing a methodological advancement in heterocyclic chemistry (A. V. Denisenko et al., 2011).

Antimicrobial and Cytotoxic Activity

A study presented the synthesis and antimicrobial evaluation of novel azetidine-2-one derivatives of 1H-benzimidazole, revealing that some derivatives exhibited good antibacterial activity and notable cytotoxic properties in vitro (M. Noolvi et al., 2014). Additionally, a regioselective synthesis of spiro[cyclohexane-1,2'-(pyrimido[1,2-a]benzimidazole)]-3'-carbonitrile in an aqueous medium was explored, emphasizing environmentally friendly synthetic routes (A. Dandia et al., 2007).

Propiedades

IUPAC Name |

1-(cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4/c1-13-11-18(21-14-7-3-2-4-8-14)23-17-10-6-5-9-16(17)22-19(23)15(13)12-20/h5-6,9-11,14,21H,2-4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPBTRIATIBUPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4CCCCC4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2613628.png)

![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[3-(dimethylamino)propyl]oxamide](/img/structure/B2613630.png)

![N-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-propanediamine hydrochloride](/img/no-structure.png)

![2-[(cyclopropylcarbonyl)amino]-3-methylBenzoic acid](/img/structure/B2613639.png)

![N-(4-bromo-3-methylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2613649.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2613651.png)